1-(2,6-difluorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea
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Description
1-(2,6-difluorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as DIBU, and it has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
Scientific Research Applications
Synthetic Methodology for Isoquinoline Alkaloids
A novel methodology for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one skeleton, a key structure in isoquinoline alkaloids, has been developed. This approach involves the preparation of isoquinolin-1(2H)-one skeletons starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate, demonstrating a pathway for the construction of complex urea derivatives including those similar to the compound of interest (Berk Mujde, Sevil Özcan, M. Balcı, 2011).
Biological Activity in Cancer Research
Novel urea and bis-urea derivatives with primaquine and hydroxyl or halogen substituted benzene moieties have shown significant biological activity, including antiproliferative effects against various cancer cell lines. This research underscores the potential of urea derivatives in the development of new therapeutic agents for treating cancer (I. Perković et al., 2016).
Pharmacology of TRPV1 Receptor Antagonists
The compound 1-((R)-5-tert-Butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778317) has been identified as a novel, stereoselective antagonist of the TRPV1 receptor, highlighting the utility of urea derivatives in studying receptor pharmacology and potentially developing new analgesics (B. Bianchi et al., 2007).
Ligands for Anion Complexation
Research on macrocyclic bis(ureas) demonstrates their capability as ligands for anion complexation, providing insights into their use in the development of new chemical sensors or separation materials (Claudia Kretschmer, G. Dittmann, J. Beck, 2014).
Application in Data Security Protection
Investigations into the photophysical properties of Ir(III) complexes have revealed their potential application in data security protection, where the tunable emissions of these complexes could be harnessed for encoding information (Zhongming Song et al., 2016).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O/c21-17-8-5-9-18(22)19(17)24-20(26)23-11-3-4-12-25-13-10-15-6-1-2-7-16(15)14-25/h1-2,5-9H,10-14H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQIQZSNEYNPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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